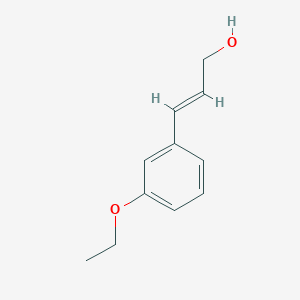

3-(3-Ethoxyphenyl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(E)-3-(3-ethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O2/c1-2-13-11-7-3-5-10(9-11)6-4-8-12/h3-7,9,12H,2,8H2,1H3/b6-4+ |

InChI Key |

NQSKBQAAOOMSAS-GQCTYLIASA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)/C=C/CO |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Development

Strategic Retrosynthetic Analysis and Key Precursor Design

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(3-ethoxyphenyl)prop-2-en-1-ol, the primary disconnections involve the carbon-carbon double bond and the carbon-hydroxyl bond.

A primary retrosynthetic disconnection breaks the C-C double bond, suggesting an olefination reaction. This approach identifies 3-ethoxybenzaldehyde (B1676413) and a two-carbon synthon as key precursors. Alternatively, a disconnection at the C1-C2 bond could suggest a palladium-catalyzed coupling reaction.

Another key retrosynthetic step is the functional group interconversion (FGI) of the alcohol to an aldehyde or a carboxylic acid ester. This points towards the selective reduction of a corresponding α,β-unsaturated carbonyl compound as the final step in the synthesis.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

3-Ethoxybenzaldehyde

An appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester for olefination

An organometallic reagent for coupling reactions

An α,β-unsaturated aldehyde or ester for reduction methodologies

Targeted Synthetic Approaches for Alkenyl Alcohol Moiety Construction

The construction of the alkenyl alcohol moiety is the cornerstone of the synthesis of this compound. Several targeted synthetic approaches can be employed to achieve this transformation with high efficiency and stereoselectivity.

Olefination reactions are a common method for the formation of carbon-carbon double bonds. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are particularly useful for this purpose. libretexts.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, 3-ethoxybenzaldehyde would be reacted with an appropriate ylide, such as one derived from a protected 2-hydroxyethyltriphenylphosphonium salt. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides favor (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.orgresearchgate.net This reaction generally provides excellent (E)-selectivity for the resulting alkene and uses a phosphonate ester, which is often more readily prepared and purified than the corresponding phosphonium salt. wikipedia.org The reaction of 3-ethoxybenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate followed by reduction, is a viable route to the target molecule. The HWE reaction is known for its high reliability and stereocontrol in the construction of ethylenic bonds. researchgate.net

A comparison of these two methods is presented below:

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Stereoselectivity | (E) or (Z) depending on ylide | Predominantly (E) |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |

| Reagent Reactivity | Generally more reactive | Can be less reactive, but often cleaner |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction and the Sonogashira coupling are particularly relevant for the synthesis of substituted alkenes. wikipedia.orgwikipedia.org

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com To synthesize this compound, 3-bromo- (B131339) or 3-iodoethoxybenzene could be coupled with a protected form of acrolein or allyl alcohol. The Heck reaction typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

The Sonogashira coupling reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org In this approach, 3-ethoxyphenylacetylene could be coupled with formaldehyde, followed by a selective reduction of the resulting propargyl alcohol to the allylic alcohol. The Sonogashira reaction is typically carried out under mild conditions. wikipedia.org

| Reaction | Aryl Component | Alkene/Alkyne Component | Key Features |

| Heck Reaction | 3-Haloethoxybenzene | Allyl alcohol or protected acrolein | High trans selectivity, versatile |

| Sonogashira Coupling | 3-Haloethoxybenzene | Ethyne or protected acetylene (B1199291) equivalent | Forms a C(sp)-C(sp2) bond, followed by reduction |

The selective reduction of an α,β-unsaturated aldehyde or ester is a direct and efficient method to obtain the corresponding allylic alcohol. The key challenge is to reduce the carbonyl group without affecting the carbon-carbon double bond.

One effective method is the Luche reduction , which employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. wikipedia.orgopenochem.orgtcichemicals.com This method is highly chemoselective for the 1,2-reduction of α,β-unsaturated ketones and aldehydes to allylic alcohols, suppressing the competing 1,4-conjugate addition. wikipedia.orgtcichemicals.com

Diisobutylaluminum hydride (DIBAL-H) is another valuable reducing agent for this transformation. masterorganicchemistry.comyoutube.com It can selectively reduce α,β-unsaturated esters to allylic alcohols, especially at low temperatures. researchgate.netelsevierpure.comlibretexts.org Careful control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the saturated alcohol.

Furthermore, catalytic hydrogenation can be employed for the selective reduction of cinnamaldehyde (B126680) derivatives to cinnamyl alcohol. nih.govthalesnano.comacs.org The choice of catalyst and reaction conditions is critical to achieve high selectivity for the desired allylic alcohol. For instance, nanometric alkali metal hydrides like nano-LiH have shown high selectivity in the reduction of cinnamaldehyde to cinnamyl alcohol. oup.comoup.com

| Reducing Agent/Method | Precursor | Key Features |

| Luche Reduction (NaBH₄/CeCl₃) | 3-(3-Ethoxyphenyl)propenal | High 1,2-selectivity, mild conditions |

| DIBAL-H | Ethyl 3-(3-ethoxyphenyl)propenoate | Selective reduction of esters to alcohols |

| Catalytic Hydrogenation | 3-(3-Ethoxyphenyl)propenal | Selectivity depends on catalyst and conditions |

The addition of a Grignard reagent to an aldehyde is a classic method for forming a secondary alcohol and a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, a vinyl Grignard reagent could be added to 3-ethoxybenzaldehyde. This would directly form the desired allylic alcohol.

Alternatively, a two-step approach can be employed. First, a Grignard reagent, such as methylmagnesium bromide, is added to 3-ethoxybenzaldehyde to form 1-(3-ethoxyphenyl)ethanol. This secondary alcohol can then be oxidized to the corresponding ketone, 1-(3-ethoxyphenyl)ethanone. A subsequent Wittig or HWE reaction on this ketone with a one-carbon ylide would then furnish the target molecule. This multi-step approach offers flexibility but is less atom-economical.

The addition of Grignard reagents to propargylic alcohols can also be a viable route for synthesizing substituted allylic alcohols. rsc.orgccl.net

Functionalization and Derivatization of the Ethoxyphenyl Moiety during Synthesis

The ethoxy group on the phenyl ring can be introduced at various stages of the synthesis. One common strategy is to start with a commercially available precursor that already contains the desired substitution pattern, such as 3-ethoxybenzaldehyde. chemimpex.comnih.gov

Electrophilic Aromatic Substitution for Further Aryl Functionalization

The ethoxy group on the phenyl ring of this compound is an activating, ortho-, para-directing group for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org This electronic influence is due to the lone pairs on the oxygen atom, which can be donated into the aromatic system through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org Consequently, electrophiles will preferentially add to the positions ortho (C2 and C6) and para (C4) to the ethoxy group.

Key electrophilic aromatic substitution reactions applicable for further functionalization include:

Nitration: Introducing a nitro group (-NO₂) using nitric acid and a sulfuric acid catalyst.

Halogenation: Introducing a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups, respectively, using a Lewis acid catalyst. total-synthesis.com

Sulfonation: Introducing a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

The directing effect of the ethoxy group and the existing prop-2-en-1-ol side chain at the meta position will dictate the regiochemical outcome. The strong activating effect of the ethoxy group will dominate, leading primarily to substitution at the C2, C4, and C6 positions.

| Reaction | Typical Reagents | Expected Major Products (Functionalized Aryl Ring) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(3-ethoxyphenyl)prop-2-en-1-ol, 4-Nitro-3-(3-ethoxyphenyl)prop-2-en-1-ol, 6-Nitro-3-(3-ethoxyphenyl)prop-2-en-1-ol | wikipedia.org |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(3-ethoxyphenyl)prop-2-en-1-ol, 4-Bromo-3-(3-ethoxyphenyl)prop-2-en-1-ol, 6-Bromo-3-(3-ethoxyphenyl)prop-2-en-1-ol | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3-(3-ethoxyphenyl)prop-2-en-1-ol, 4-Acyl-3-(3-ethoxyphenyl)prop-2-en-1-ol, 6-Acyl-3-(3-ethoxyphenyl)prop-2-en-1-ol | total-synthesis.com |

Directed Ortho Metalation (DOM) Strategies

Directed Ortho Metalation (DoM) provides a powerful alternative for achieving regioselective functionalization, specifically at the ortho position to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The heteroatom of the DMG coordinates to an organolithium reagent (typically n-butyllithium or t-butyllithium), facilitating deprotonation of the nearest (ortho) proton on the aromatic ring. wikipedia.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles.

The ethoxy group in this compound can function as a moderate DMG. organic-chemistry.org This strategy allows for the introduction of substituents exclusively at the C2 and C6 positions, which complements the regioselectivity of SEAr.

General DoM Protocol:

Lithiation: The substrate is treated with a strong lithium base (e.g., n-BuLi) at low temperatures. The ethoxy group directs the deprotonation to the C2 and/or C6 position. wikipedia.orguwindsor.ca

Electrophilic Quench: The resulting aryllithium species is reacted with an electrophile (e.g., aldehydes, ketones, alkyl halides, CO₂) to install the desired functional group.

This method avoids the statistical mixtures often obtained in SEAr and allows for the synthesis of highly substituted aromatic compounds that would be difficult to access otherwise. harvard.edu

Modern and Sustainable Synthetic Paradigms

Catalytic Asymmetric Synthesis for Enantiomerically Enriched Forms

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov For a molecule like this compound, which is achiral, asymmetric catalysis can be employed on its derivatives to introduce chirality. For instance, asymmetric reactions on the alkene moiety can generate stereocenters.

A notable example is the catalytic enantioselective bromohydroxylation of cinnamyl alcohols. nih.gov This reaction uses a chiral catalyst, such as a derivative of quinine (B1679958) or quinidine (B1679956) like (DHQD)₂PHAL, to control the stereochemical outcome of the addition of a bromine and a hydroxyl group across the double bond. This process can yield optically active bromohydrins with high enantiomeric excess (ee), which are versatile intermediates for further synthesis. nih.gov

| Asymmetric Transformation | Catalyst System Example | Potential Chiral Product | Significance | Reference |

|---|---|---|---|---|

| Enantioselective Bromohydroxylation | (DHQD)₂PHAL, PhCONHBr, H₂O | (2R,3S)-2-Bromo-3-(3-ethoxyphenyl)-3-hydroxypropan-1-ol (and its enantiomer) | Creates two adjacent stereocenters with high enantioselectivity (up to 95% ee reported for similar substrates). | nih.gov |

| Asymmetric Carbolithiation | Organolithium reagent, (-)-sparteine | Chiral carbolithiated intermediates | Allows for the enantioselective addition of organolithium reagents across the double bond of cinnamyl derivatives. | acs.org |

Green Chemistry Principles in Reaction Design and Solvent Selection

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of cinnamyl alcohol derivatives can be made more sustainable by adhering to these principles.

Key green approaches include:

Use of Renewable Feedstocks: Starting from bio-derived materials like cinnamaldehyde from cinnamon oil can be a greener alternative to petroleum-based routes. mdpi.com

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) significantly improves the environmental profile of a synthesis. mdpi.com For instance, the reduction of cinnamaldehyde to cinnamyl alcohol has been successfully achieved in high yields using sodium borohydride in water. mdpi.com

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones minimizes waste. Copper-catalyzed etherification of cinnamyl alcohols is an example of a cleaner, more atom-economical process that avoids strong acids or bases. rsc.orgrsc.org

Biocatalysis: Employing enzymes or whole-cell systems can lead to highly selective transformations under mild, aqueous conditions. nih.govnih.govresearchgate.net For example, engineered E. coli expressing carboxylic acid reductase can convert cinnamic acid to cinnamyl alcohol efficiently. nih.gov

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. acs.orglibretexts.org

For the synthesis of this compound, flow chemistry can be applied to:

Coupling Reactions: Heck-type reactions to form the carbon skeleton can be optimized in flow reactors, often leading to higher throughput and yields under conditions that are not feasible in batch. acs.org

Reduction Steps: The reduction of an aldehyde or ketone precursor can be performed in a flow system by passing the substrate stream through a packed-bed reactor containing a solid-supported reducing agent.

Multi-step Synthesis: Telescoped flow systems can integrate multiple reaction steps (e.g., lithiation, electrophilic addition, and quenching) into a single continuous process, minimizing manual handling and purification steps between reactions. acs.org This approach significantly improves efficiency and reduces waste. acs.org

Optimization of Reaction Parameters for Enhanced Selectivity and Atom Economy

The synthesis of this compound typically involves key steps such as a palladium-catalyzed cross-coupling reaction (e.g., Heck or Suzuki) to form the styrenyl backbone, followed by the reduction of a carbonyl or ester group to the allylic alcohol. Optimizing the parameters for these reactions is crucial for maximizing yield, selectivity, and atom economy.

Heck Reaction Optimization: The Heck reaction couples an aryl halide with an alkene. nih.gov For synthesizing the precursor to our target compound, this could involve reacting 3-bromo- or 3-iodoethoxybenzene with an acrolein equivalent. Key parameters to optimize include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and ligand can dramatically affect reaction efficiency. researchgate.netacs.org

Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required, and its strength and solubility are critical. nih.gov

Solvent: Polar aprotic solvents like DMF or NMP are common, but greener alternatives like γ-valerolactone (GVL) are being explored. researchgate.netacs.org

Temperature and Time: These parameters are optimized to ensure complete conversion while minimizing side reactions. nih.gov

Reduction Reaction Optimization: The selective reduction of a cinnamaldehyde derivative to a cinnamyl alcohol requires a reagent that reduces the aldehyde without affecting the carbon-carbon double bond.

Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for this selective transformation, typically performed in an alcoholic solvent like ethanol. fscj.edusciencemadness.org

Temperature: Reactions are often run at low temperatures to enhance selectivity.

Biocatalysis: Using alcohol dehydrogenases can provide exceptional chemoselectivity for the reduction of the aldehyde group under mild, aqueous conditions. nih.govresearchgate.net

| Reaction Step | Parameter to Optimize | Example Conditions/Considerations | Goal | Reference |

|---|---|---|---|---|

| Heck Coupling (e.g., 3-Iodoethoxybenzene + Acrolein) | Catalyst | Pd(OAc)₂ with a phosphine (B1218219) or NHC ligand | Increase turnover number, reduce catalyst loading | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, or Et₃N | Ensure efficient catalyst regeneration cycle | nih.gov | |

| Solvent | DMF, NMP, or GVL | Improve solubility, facilitate reaction, consider greenness | acs.org | |

| Temperature | 80-140 °C | Maximize rate while minimizing thermal degradation | nih.gov | |

| Selective Reduction (e.g., 3-(3-Ethoxyphenyl)acrolein) | Reducing Agent | NaBH₄ or biocatalyst (e.g., ADH) | Achieve high chemoselectivity for C=O vs C=C reduction | nih.govfscj.edu |

| Solvent | Ethanol, Water | Ensure substrate solubility and reagent stability | mdpi.comfscj.edu | |

| Temperature | 0-25 °C | Minimize over-reduction or side reactions | fscj.edu |

Elucidation of Reactivity, Transformation Pathways, and Mechanistic Studies

Chemical Transformations Involving the Alkenyl Moieties

The double bond in the propenyl side chain is susceptible to a variety of addition reactions, as well as oxidation and cycloaddition reactions. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric effects of the substituted phenyl ring and the hydroxyl group.

Regioselective and Stereoselective Addition Reactions (e.g., Hydrogenation Pathways)

Addition reactions to the alkene of 3-(3-ethoxyphenyl)prop-2-en-1-ol can proceed with varying degrees of regioselectivity and stereoselectivity, depending on the reagents and reaction conditions.

Hydrogenation:

Catalytic hydrogenation of the double bond in this compound leads to the formation of 3-(3-ethoxyphenyl)propan-1-ol. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction proceeds via syn-addition of hydrogen across the double bond.

A study on the Michael addition of phenyl lithium to a similar compound, 3,3-diphenylpropionylmesitylene, provides insight into the stereoselectivity of addition reactions. The study revealed that the Z- and E-lithium enolate isomers could be selectively formed, with the ratio of isomers being dependent on the cation-solvating ability of the medium. rsc.org This suggests that the stereochemical outcome of addition reactions to the alkene in this compound could be influenced by the choice of solvent and other reaction parameters.

Further research into asymmetric Michael additions using chiral auxiliaries has demonstrated high diastereoselectivity in the formation of new stereocenters. rsc.org This approach could potentially be applied to this compound to achieve stereocontrolled synthesis of specific isomers.

Oxidation Reactions and Product Selectivity (e.g., Epoxidation, Dihydroxylation)

The alkene moiety can undergo various oxidation reactions, leading to the formation of epoxides, diols, or cleavage products.

Epoxidation:

The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, 2-((3-ethoxyphenyl)methyl)oxiran-2-yl)methanol. The stereochemistry of the resulting epoxide can be influenced by the directing effect of the allylic hydroxyl group.

Dihydroxylation:

Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction would yield 3-(3-ethoxyphenyl)propane-1,2,3-triol. The stereochemistry of the diol (syn or anti) depends on the reagent used. For example, OsO₄ typically results in syn-dihydroxylation.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The alkene in this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of various cyclic structures.

Diels-Alder Reaction:

In a Diels-Alder reaction, this compound would react with a conjugated diene. The regioselectivity of this [4+2] cycloaddition is governed by the electronic nature of the substituents on both the diene and the dienophile. youtube.com Generally, the reaction between an electron-rich diene and an electron-poor dienophile (or vice versa) is most efficient. mdpi.com The presence of the electron-donating ethoxy group on the phenyl ring and the hydroxyl group may influence the reactivity of the alkene as a dienophile. It is important to note that certain substitution patterns, such as 1,3-disubstituted products, are generally not favored in Diels-Alder chemistry. youtube.com

1,3-Dipolar Cycloaddition:

1,3-dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile, such as the alkene in this compound, to form a five-membered heterocyclic ring. wikipedia.org This type of reaction is a powerful tool for the synthesis of various heterocycles with high regio- and stereoselectivity. wikipedia.orgnih.gov The outcome of these reactions is often explained by frontier molecular orbital (FMO) theory. nih.gov For example, the reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative. wikipedia.org

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group of this compound can undergo esterification, etherification, and oxidation reactions.

Esterification and Etherification Mechanisms

Esterification:

Esterification of this compound can be achieved by reacting it with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions. The reaction with a carboxylic acid typically requires an acid catalyst (Fischer esterification). Enzymatic esterification using lipases has also been shown to be an effective method for synthesizing various ester derivatives from similar secondary metabolite compounds. medcraveonline.commedcraveonline.com For instance, eugenyl benzoate (B1203000) was synthesized with a 65% yield through an enzymatic reaction. medcraveonline.com

Etherification:

Etherification involves the conversion of the hydroxyl group into an ether. This can be accomplished, for example, by the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another method involves the acid-catalyzed reaction with another alcohol. For example, the synthesis of 2-{2-[(3-phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol is achieved by reacting 3-phenylprop-2-en-1-ol with ethylene (B1197577) glycol in the presence of an acid or base catalyst. evitachem.com

Oxidation to Carbonyl Compounds and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehyde:

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 3-(3-ethoxyphenyl)propenal. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) are commonly used for this transformation. youtube.com Another mild oxidizing system involves sodium hypochlorite (B82951) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). youtube.com To prevent further oxidation to the carboxylic acid, the aldehyde can be distilled off as it forms. libretexts.org

Oxidation to Carboxylic Acid:

Stronger oxidizing agents will oxidize the primary alcohol to a carboxylic acid, forming 3-(3-ethoxyphenyl)propenoic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic solution, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). khanacademy.orgyoutube.com The reaction is typically carried out under heating (reflux) to ensure complete oxidation. youtube.com The aldehyde is an intermediate in this reaction. libretexts.org

Interactive Data Tables

Table 1: Summary of Reactions at the Alkenyl Moiety

| Reaction Type | Reagents | Product(s) | Key Features |

| Hydrogenation | H₂, Pd/C | 3-(3-Ethoxyphenyl)propan-1-ol | Syn-addition of hydrogen |

| Epoxidation | m-CPBA | 2-((3-Ethoxyphenyl)methyl)oxiran-2-yl)methanol | Formation of an epoxide ring |

| Dihydroxylation | OsO₄ or cold, alkaline KMnO₄ | 3-(3-Ethoxyphenyl)propane-1,2,3-triol | Formation of a diol |

| Diels-Alder | Conjugated diene | Cyclohexene derivative | [4+2] cycloaddition |

| 1,3-Dipolar Cycloaddition | Nitrile oxide | Isoxazoline derivative | Formation of a five-membered heterocycle |

Table 2: Summary of Reactions at the Primary Hydroxyl Group

| Reaction Type | Reagents | Product(s) | Key Features |

| Esterification | Carboxylic acid, acid catalyst | Ester | Formation of an ester linkage |

| Etherification | NaH, Alkyl halide (Williamson) | Ether | Formation of an ether linkage |

| Oxidation to Aldehyde | PCC or Swern oxidation | 3-(3-Ethoxyphenyl)propenal | Mild oxidation |

| Oxidation to Carboxylic Acid | KMnO₄ or K₂Cr₂O₇/H⁺ | 3-(3-Ethoxyphenyl)propenoic acid | Strong oxidation |

Nucleophilic Substitution Reactions and Protecting Group Chemistry

The primary alcohol functionality of this compound is a prime site for nucleophilic substitution reactions. The hydroxyl group can be readily displaced by a variety of nucleophiles, often after activation to a better leaving group.

Protecting group chemistry is crucial when performing reactions on other parts of the molecule, such as the aromatic ring or the double bond, to prevent unwanted side reactions at the hydroxyl group. organic-chemistry.orgmasterorganicchemistry.com The hydroxyl group's reactivity makes it susceptible to oxidation, reduction, and acting as a nucleophile or a base under various conditions. masterorganicchemistry.com Common strategies for protecting the alcohol functionality include its conversion to ethers or esters. wikipedia.org

Common Protecting Groups for Alcohols:

| Protecting Group | Formation Reagents | Deprotection Conditions | Stability |

| Silyl (B83357) Ethers (e.g., TMS, TBDMS) | R3SiCl, base (e.g., imidazole, NEt3) | Fluoride ion (e.g., TBAF), acid | Stable to bases, Grignard reagents, oxidants masterorganicchemistry.com |

| Benzyl (B1604629) Ether (Bn) | Benzyl halide, base | Hydrogenolysis (H2, Pd/C) | Robust, stable to many reagents organicchemistrytutor.com |

| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), acid catalyst (e.g., p-TsOH) | Acidic conditions | Stable to basic and nucleophilic reagents organicchemistrytutor.comuwindsor.ca |

| Methoxymethyl (MOM) Ether | MOM-Cl, base | Acidic conditions | Stable to basic conditions, but MOM-Cl is carcinogenic organicchemistrytutor.com |

The choice of protecting group depends on the specific reaction conditions of the subsequent steps. For instance, a silyl ether would be a suitable choice if the subsequent reaction involves strongly basic reagents. masterorganicchemistry.com Conversely, if the planned transformation requires acidic conditions, a benzyl ether, which is removed under neutral hydrogenolysis conditions, would be more appropriate. organicchemistrytutor.com

Reactivity of the Aromatic System

The ethoxy-substituted phenyl group in this compound dictates the regioselectivity of electrophilic aromatic substitution reactions and can participate in unique rearrangement reactions.

Aromatic Functionalization and Derivatization (e.g., Halogenation, Nitration, Sulfonation)

The ethoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.

Therefore, reactions such as halogenation, nitration, and sulfonation would be expected to yield predominantly ortho- and para-substituted products. For example, bromination in the presence of a Lewis acid would likely yield a mixture of 3-(2-bromo-5-ethoxyphenyl)prop-2-en-1-ol and 3-(4-bromo-3-ethoxyphenyl)prop-2-en-1-ol. The steric hindrance from the propene side chain might influence the ortho/para ratio.

Late-stage functionalization (LSF) of complex molecules containing aromatic C-H bonds is a significant area of research. nih.gov Electrophilic aromatic substitution (SEAr) is a fundamental method for this, proceeding through a Wheland intermediate. nih.gov The ethoxy group's electron-donating nature facilitates this process. nih.gov

Rearrangement Reactions Involving the Ethoxyphenyl Group

Rearrangement reactions involving substituted phenyl groups can occur under various conditions, often driven by the formation of a more stable intermediate. msu.edubyjus.com While specific rearrangements for this compound are not extensively documented, analogous systems provide insight. For instance, the Claisen rearrangement involves the researchgate.netresearchgate.net-sigmatropic shift of an allyl aryl ether. byjus.com Although not directly applicable here, it highlights the potential for thermally or catalytically induced rearrangements.

A notable rearrangement is the photoirradiation of 1-ethoxy-2-phenylindole, which can lead to the migration of the ethoxy group to the benzene (B151609) ring, forming 6-ethoxy-2-phenylindole as a minor product. nii.ac.jp This suggests that under specific conditions, such as photochemical activation, the ethoxyphenyl group in other molecules could potentially undergo rearrangement. Base-catalyzed rearrangements are also known, where a less stable anion rearranges to a more stable one. msu.edu

Investigating Reaction Mechanisms through Kinetic and Thermodynamic Analyses

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms of transformations involving cinnamyl alcohol and its derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Kinetic studies on the oxidation of cinnamyl alcohol have been performed using various oxidizing agents. researchgate.netresearchgate.netresearchgate.netijaerd.org For instance, the oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) has been shown to follow first-order kinetics with respect to the oxidant in several studies. researchgate.netijaerd.org The effect of substrate and oxidant concentrations, as well as temperature, on the reaction rate helps in elucidating the reaction mechanism. researchgate.netijaerd.org

Thermodynamic activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH), Gibbs free energy of activation (ΔG), and entropy of activation (ΔS*), can be determined from the temperature dependence of the reaction rate. researchgate.netresearchgate.netresearchgate.net These parameters provide information about the energy profile of the reaction and the nature of the transition state. For example, a negative entropy of activation can suggest a highly ordered transition state, possibly involving the orientation of solvent molecules. researchgate.net

Thermodynamic Activation Parameters for the Oxidation of Cinnamyl Alcohol

| Oxidant/Catalyst | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH) (kJ/mol) | Gibbs Free Energy of Activation (ΔG) (kJ/mol) | Entropy of Activation (ΔS*) (J/mol·K) | Reference |

| LaCo1–xFexO3 Perovskites | 24.7 | - | - | - | researchgate.net |

| Ce(IV) in acidic medium | - | 58.07 (uncatalyzed) | 88.01 (uncatalyzed) | -100.3 (uncatalyzed) | researchgate.net |

| N-Bromosuccinimide in alkaline medium | 56.5 | 53.9 | 89.2 | -118.2 | researchgate.net |

| Sodium-N-chloro-p-toluene sulphonylamide in alkaline medium | 62.4 | 59.8 | 94.7 | -117.1 | researchgate.net |

The data indicates that the activation energy and other thermodynamic parameters are highly dependent on the specific oxidant and reaction conditions.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

In a molecule with multiple reactive sites like this compound, achieving selectivity is paramount in synthesis.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in the oxidation of this compound, a mild oxidizing agent might selectively oxidize the primary alcohol to an aldehyde without affecting the double bond or the aromatic ring. Conversely, certain reagents might preferentially react with the double bond, for instance, in an epoxidation reaction. researchgate.net

Regioselectivity is the preference for bond formation at one position over another. In electrophilic aromatic substitution, the ethoxy group directs incoming electrophiles to the ortho and para positions. In reactions involving the allylic system, such as metal-catalyzed additions, the regioselectivity of the addition to either the α or γ position relative to the hydroxyl group is a key consideration.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The double bond in this compound is typically in the more stable E configuration. wikipedia.orgsigmaaldrich.comsigmaaldrich.com Reactions that create new stereocenters, such as asymmetric epoxidation of the double bond or reactions at a prochiral center, can be controlled to favor a specific enantiomer or diastereomer through the use of chiral catalysts or reagents.

Metal-Catalyzed Transformations and Ligand Design for Enhanced Selectivity

Transition metal catalysis offers powerful tools for a wide range of transformations on allylic alcohols and their derivatives. nih.govresearchgate.net These reactions often proceed with high efficiency and selectivity under mild conditions.

Metal-catalyzed reactions relevant to this compound include:

Oxidation: Noble-metal-free perovskite oxides have been studied for the liquid-phase oxidation of cinnamyl alcohol. researchgate.net

Hydrogenation: The selective hydrogenation of the double bond or the carbonyl group (if the alcohol is first oxidized) can be achieved using various metal catalysts. The selectivity can be influenced by the choice of metal, support, and reaction conditions. qub.ac.uk

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could be employed to further functionalize the aromatic ring, assuming a halide has been previously introduced.

Allylic Substitution: The hydroxyl group can be converted into a leaving group, enabling metal-catalyzed allylic substitution reactions with a variety of nucleophiles.

Isomerization: Transition metal complexes can catalyze the isomerization of allylic alcohols to the corresponding carbonyl compounds. nih.govresearchgate.net

Ligand Design: The choice of ligand in a metal-catalyzed reaction is critical for controlling selectivity. researchgate.netacs.org Chiral ligands are essential for enantioselective catalysis, enabling the synthesis of single enantiomers of chiral products. For instance, in a study on enantioselective borylative allyl-allyl coupling, the use of a chiral bisphosphine ligand was crucial for achieving high enantioselectivity. acs.org The steric and electronic properties of the ligand can influence the regioselectivity and stereoselectivity of the reaction by modifying the environment around the metal center. researchgate.net For example, in the Ni/Cu-catalyzed silylation of allylic alcohols, different ligands led to the formation of either branched or linear products due to steric effects and coordination interactions. researchgate.net

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

A fundamental aspect of molecular orbital theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions.

For 3-(3-Ethoxyphenyl)prop-2-en-1-ol, the HOMO is expected to be located primarily on the electron-rich regions of the molecule, such as the ethoxyphenyl group and the C=C double bond of the propenol side chain, which are areas with higher electron density. The LUMO, representing the region most susceptible to nucleophilic attack, would likely be distributed over the allylic alcohol and conjugated system.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify chemical behavior. These indices, derived from Density Functional Theory (DFT), provide a quantitative measure of different aspects of reactivity.

Interactive Table: Global Reactivity Indices Derived from HOMO-LUMO Energies

| Reactivity Index | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Represents the energy required to remove an electron. A lower value would suggest a greater propensity for oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the energy released when an electron is added. A higher value would suggest a greater ability to accept an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Quantifies the resistance to change in electron distribution. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of the species to accept electrons, acting as an electrophile. |

This table illustrates the type of data generated from molecular orbital analysis. The values are dependent on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution.

For this compound, an MEP analysis would reveal:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the ethoxy and hydroxyl groups due to the high electronegativity of oxygen, as well as over the π-system of the benzene (B151609) ring and the double bond.

Positive Potential Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential would be located on the hydroxyl hydrogen atom, making it a likely site for hydrogen bonding.

Neutral Regions (Green): These areas indicate nonpolar characteristics, likely corresponding to the hydrocarbon portions of the molecule.

This analysis is crucial for understanding intermolecular interactions, such as how the molecule might dock into an enzyme's active site or interact with other reagents.

Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative data on the distribution of atomic charges and the nature of chemical bonds. aps.org

A charge distribution analysis for this compound would likely show:

Significant negative charges on the oxygen atoms of the ethoxy and hydroxyl groups.

A corresponding positive charge on the hydrogen of the hydroxyl group and the adjacent carbon atom.

A delocalized negative charge across the phenyl ring's π-system.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, due to several rotatable single bonds, means it can exist in numerous conformations. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them. lumenlearning.compharmacy180.com

The C(aryl)-O bond of the ethoxy group.

The O-C(ethyl) bond of the ethoxy group.

The C(aryl)-C(propenyl) bond.

The C-C single bond in the propenol side chain.

The C-O bond of the hydroxyl group.

The specific conformations of this compound can be stabilized by various non-covalent intramolecular interactions.

Intramolecular Hydrogen Bonding: A key possibility is the formation of a hydrogen bond between the hydroxyl group's hydrogen (donor) and the oxygen of the ethoxy group (acceptor). This would lead to a more compact, cyclic-like conformation. The existence and strength of such a bond would depend on the geometry of the lowest-energy conformer.

Aromatic Stacking/Interactions: While less common for intramolecular interactions in a molecule of this structure, the conformation of the side chain relative to the phenyl ring is influenced by stabilizing interactions between the π-electrons of the double bond and the aromatic ring. The planarity of the conjugated system from the phenyl ring through the C=C bond would be favored to maximize π-orbital overlap.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing atomic-level insights into solvent effects and intermolecular interactions. researchgate.net For a molecule like this compound, MD simulations can elucidate how its conformation and interactions change in different solvent environments, such as water, ethanol (B145695), or less polar organic solvents.

Solvent Effects: The behavior of this compound in solution is governed by the interplay of its functional groups with the solvent. The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the ether oxygen of the ethoxy group acts as a hydrogen bond acceptor. MD simulations can quantify the formation and lifetime of these hydrogen bonds. rsc.org In aqueous solutions, a structured hydration shell would form around the polar moieties. In contrast, in less polar solvents like n-hexane, intramolecular interactions or aggregation through intermolecular hydrogen bonding between solute molecules might be favored. Studies on similar molecules, like cinnamyl alcohol itself, in complex media such as deep eutectic solvents, have used MD simulations to understand the preferential solvation and its impact on enzymatic reactions, demonstrating how the solvent shell's composition influences stability and reactivity. rsc.org

Intermolecular Interactions: The aromatic ring of this compound allows for π-π stacking interactions, which are crucial for molecular recognition and self-assembly. The ethoxy group introduces additional flexibility and steric bulk compared to simpler analogues like cinnamyl alcohol, which can influence the geometry of these π-stacking arrangements. Furthermore, the conjugated double bond contributes to the planarity of the side chain, affecting how the molecule packs in a condensed phase. Computational studies on related flavonoids and phenylpropanoids have successfully used MD simulations to analyze their interactions with biological macromolecules, highlighting the importance of hydrogen bonds and hydrophobic contacts in binding events. biointerfaceresearch.com By combining MD with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), the free energies of these interactions can be calculated, providing a quantitative measure of binding affinity. biointerfaceresearch.com

Computational Prediction of Spectroscopic Parameters for Structural Validation and Interpretation

Computational methods are indispensable for predicting and interpreting spectroscopic data, offering a powerful complement to experimental characterization. Density Functional Theory (DFT) is the most common method for calculating NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra. mdpi.comyoutube.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard procedure for structural elucidation. Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often paired with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)). mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), or by linear scaling. youtube.com For this compound, DFT calculations can predict the chemical shifts for its distinct protons and carbons, aiding in the assignment of experimental spectra. Good agreement between computed and experimental values, typically with a mean absolute deviation under 0.1 ppm for protons and 2 ppm for carbons, provides high confidence in the proposed structure. youtube.com

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound Predicted using a representative DFT method (e.g., GIAO B3LYP/6-311+G(2d,p) in CDCl₃). Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (CH₂OH) | 4.31 | 63.5 |

| C2 (C=CH) | 6.35 | 128.9 |

| C3 (Ar-CH=) | 6.65 | 131.2 |

| Aromatic C-O | - | 159.1 |

| Aromatic C-C₃ | - | 138.0 |

| Aromatic CHs | 6.80 - 7.25 | 113.0 - 129.8 |

| Ethoxy -OCH₂- | 4.05 | 63.4 |

| Ethoxy -CH₃ | 1.42 | 14.8 |

Vibrational Frequencies: Computational vibrational spectroscopy calculates the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. arxiv.orgnih.gov Following geometry optimization, a frequency calculation using DFT provides the vibrational frequencies and their corresponding intensities. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve excellent agreement. researchgate.net For this compound, key vibrational modes would include the O-H stretch (~3300-3400 cm⁻¹), aromatic and vinylic C-H stretches (~3000-3100 cm⁻¹), the C=C double bond stretch (~1650 cm⁻¹), aromatic ring stretches (~1450-1600 cm⁻¹), and the C-O stretches of the alcohol and ether groups (~1050-1250 cm⁻¹).

UV-Vis Absorption Maxima: The electronic absorption spectrum is modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. For a conjugated system like this compound, the primary absorption bands in the UV region are expected to arise from π → π* transitions involving molecular orbitals delocalized across the phenyl ring and the propene side chain. TD-DFT calculations can predict the maximum absorption wavelength (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption. researchgate.net Studies on similar chalcones and styrenes show that TD-DFT, using functionals like B3LYP or CAM-B3LYP, can accurately reproduce experimental spectra, with errors often within 5-6%. mdpi.comrsc.org The λ_max for this compound is expected to be in the range of 250-290 nm.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is crucial for mapping the detailed mechanisms of chemical reactions. This involves locating the transition state (TS) on the potential energy surface and then tracing the reaction pathway from reactants to products.

Reaction Pathway and Transition State: A plausible synthetic route to this compound involves the Claisen-Schmidt condensation of 3-ethoxybenzaldehyde (B1676413) with acetaldehyde (B116499) to form 3-(3-ethoxyphenyl)prop-2-enal, followed by the selective reduction of the aldehyde to an alcohol. The Claisen-Schmidt condensation is a type of aldol (B89426) condensation. praxilabs.comlibretexts.org The mechanism involves the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 3-ethoxybenzaldehyde. libretexts.orgkhanacademy.org Computational modeling can optimize the geometry of the key transition state for this C-C bond-forming step. A frequency calculation on the optimized TS geometry must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. iastate.edu

Advanced Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific property or activity. While often used for biological endpoints, advanced QSAR models can provide mechanistic insights into physicochemical properties, avoiding direct biological outcomes. researchgate.net

Model Development: To develop a QSAR model for a physicochemical property of cinnamyl alcohol derivatives, such as aqueous solubility or lipophilicity (LogP), a workflow would be established.

Dataset Assembly: A dataset of cinnamyl alcohol derivatives with experimentally measured values for the target property would be collected.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (e.g., Kappa indices), and quantum-chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that links a subset of the most relevant descriptors to the property of interest. A hypothetical QSAR model for solubility might take the form: LogS = c₀ + c₁(HOMO) + c₂(Dipole Moment) + c₃(Surface Area)*

The model's robustness and predictive power are then rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model training). researchgate.netnih.gov

Mechanistic Insights: A well-validated QSAR model provides insights into the structural features that govern a particular property. For example, a negative coefficient for the HOMO energy might suggest that molecules that are more difficult to ionize (more stable) have lower solubility. researchgate.net Similarly, a positive correlation with a descriptor related to polarity, like the dipole moment, would be expected for aqueous solubility. By analyzing the descriptors included in the final model, researchers can understand the underlying physicochemical forces driving the observed property, which can guide the design of new molecules with tailored characteristics.

Advanced Spectroscopic and Structural Elucidation Methodologies

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing definitive insights into the molecular framework.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Spectral Assignment

A complete spectral assignment for 3-(3-Ethoxyphenyl)prop-2-en-1-ol can be achieved through a combination of 2D NMR experiments. These techniques reveal correlations between different nuclei, allowing for a step-by-step construction of the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the vinyl protons (H-2 and H-3), and between the vinyl proton H-2 and the protons of the methylene (B1212753) group (H-1). It would also reveal the coupling network within the ethoxy group and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at the C-1 position will show a correlation to the C-1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, the protons of the methylene group (H-1) would show correlations to the C-2 and C-3 carbons of the propenol chain, as well as to the C-1' carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. In this compound, NOESY could confirm the E-configuration of the double bond through the observation of a cross-peak between the H-1 and H-3 protons.

Based on data from analogous compounds like cinnamyl alcohol and its derivatives, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented below. nsf.govnih.govresearchgate.netpherobase.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | ~4.3 (d) | ~63 | C-2, C-3, C-1' |

| 2 | ~6.4 (dt) | ~128 | C-1, C-3, C-1' |

| 3 | ~6.6 (d) | ~131 | C-1, C-2, C-2', C-6' |

| 1' | - | ~138 | - |

| 2' | ~7.0 (d) | ~114 | C-3, C-4', C-6' |

| 3' | - | ~159 | - |

| 4' | ~6.8 (t) | ~115 | C-2', C-6' |

| 5' | ~7.2 (t) | ~130 | C-3', C-1' |

| 6' | ~7.0 (d) | ~120 | C-2', C-4' |

| OCH₂ | ~4.1 (q) | ~63 | C-3', OCH₂CH₃ |

| OCH₂CH₃ | ~1.4 (t) | ~15 | OCH₂ CH₃ |

Solid-State NMR for Polymorphic and Amorphous Forms

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into their structure and dynamics in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, ssNMR could be used to identify and characterize different polymorphs or to study the structure of amorphous (non-crystalline) forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in the solid state.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational exchange processes in molecules. For flexible molecules like this compound, rotation around single bonds, such as the C-C bond between the phenyl ring and the propenol side chain, can lead to different conformers. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, from which the energy barriers for these conformational changes can be calculated. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

For this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula C₁₁H₁₄O₂. Common fragmentation pathways for allylic alcohols include the loss of a water molecule (H₂O), a hydroxyl radical (•OH), or cleavage of the C-C bonds. youtube.com Based on the analysis of related compounds, the following fragmentation patterns can be proposed: rsc.orgnih.gov

Proposed HRMS Fragmentation for this compound

| m/z (Proposed) | Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 178.0994 | [C₁₁H₁₄O₂]⁺ | Molecular Ion |

| 160.0888 | [C₁₁H₁₂O]⁺ | Loss of H₂O |

| 149.0966 | [C₁₀H₁₃O]⁺ | Loss of CHO |

| 131.0861 | [C₉H₁₁O]⁺ | Loss of C₂H₅O |

| 121.0653 | [C₈H₉O]⁺ | Loss of C₃H₅O |

| 107.0497 | [C₇H₇O]⁺ | Benzylic cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used for conformational analysis. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes of the molecule.

For this compound, characteristic vibrational frequencies can be assigned to its various functional groups. nih.govmdpi.comnih.gov

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400-3200 | O-H stretch | Alcohol |

| ~3100-3000 | C-H stretch (aromatic, vinyl) | Phenyl, C=C |

| ~2980-2850 | C-H stretch (aliphatic) | Ethoxy, CH₂ |

| ~1650 | C=C stretch | Alkene |

| ~1600, 1580, 1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch (asymmetric) | Aryl ether |

| ~1050 | C-O stretch | Alcohol |

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other due to selection rules.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

Chiroptical spectroscopy techniques are used to study chiral molecules, which are non-superimposable on their mirror images. Although this compound itself is achiral, if a chiral center were introduced into the molecule, for example, by derivatization of the alcohol or modification of the side chain, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be determined.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides a wealth of stereochemical information from the vibrational transitions of the molecule.

For a hypothetical chiral derivative of this compound, these techniques would provide the definitive assignment of its absolute configuration, which is crucial in fields such as medicinal chemistry where the biological activity of a compound can be highly dependent on its stereochemistry. rsc.orgrsc.org

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Packing Interactions

While specific X-ray crystallographic data for this compound is not prominently available in the reviewed literature, extensive analysis of closely related chalcone (B49325) and cinnamyl alcohol derivatives offers significant insight into its probable solid-state architecture and intermolecular interactions. Compounds sharing the core phenylpropene skeleton have been studied in detail, providing a robust framework for understanding the target molecule.

The ethoxy group's orientation relative to the phenyl ring is another defining characteristic. It is often found to be nearly coplanar or adopting a specific rotational position, indicated by torsion angles like the C(ar)-O-C-C angle, which was reported as 179.72 (5)° in one analogue, indicating a coplanar arrangement. nih.gov

Intermolecular packing in the crystal lattice is predominantly governed by hydrogen bonds and other weak interactions. In analogous structures containing hydroxyl groups, strong O-H···O hydrogen bonds are common, often forming extensive networks that stabilize the crystal packing. nih.gov For this compound, the primary alcohol group would be a prime candidate for forming such hydrogen-bonding networks. Furthermore, C-H···π interactions and aromatic π–π stacking are significant forces, influencing how molecules arrange themselves in the solid state, as seen in the crystal structure of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. researchgate.net

Interactive Table: Crystallographic Data of Related Compounds

| Compound Name | Dihedral Angle (Benzene Rings) | Dihedral Angle (Propene group to Phenyl Rings) | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| (2E)-3-(4-hydroxy-3-ethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 21.22 (1)° | 10.60 (1)° and 11.28 (1)° | O-H···O hydrogen bonds | nih.gov |

| (E)-3-(4-ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 2.85 (3)° | 4.77 (4)° and 4.15 (4)° | Intramolecular O-H···O hydrogen bond, C-H···π interactions | nih.gov |

| (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | 3.82 (3)° | Not specified | C-H···O and C-H···π hydrogen bonds, π–π stacking | researchgate.net |

Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS, LC-SPE-NMR) for Complex Mixture Analysis and Trace Characterization

Advanced hyphenated techniques are indispensable for the separation, identification, and quantification of specific compounds like this compound, especially when it is a component within a complex mixture or present at trace levels.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique combines the high-resolution separation power of gas chromatography with the specificity and sensitivity of tandem mass spectrometry. For a volatile compound like this compound, GC would separate it from other components of a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint." In MS/MS, a specific parent ion is selected, fragmented further, and the resulting daughter ions are detected. This two-stage mass analysis significantly enhances selectivity and reduces chemical noise, making it ideal for trace characterization in complex matrices like environmental samples or biological extracts. researchgate.netresearchgate.net For example, GC-MS/MS is used for the quantitative analysis of aroma compounds, including various aldehydes and alcohols, in wines. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For compounds that are less volatile or thermally unstable, LC-MS/MS is the preferred method. It couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of tandem mass spectrometry. A recent application developed a sensitive LC-MS/MS method for analyzing the alcohol linalool (B1675412) in human serum, demonstrating its utility in pharmacokinetic studies. nih.gov This approach would be highly suitable for quantifying this compound in biological fluids or during reaction monitoring. The compound would be separated on a reversed-phase column and detected using multiple reaction monitoring (MRM) for high sensitivity and specificity.

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR): This powerful technique provides comprehensive structural elucidation of compounds in complex mixtures. After separation by LC, specific peaks of interest are automatically trapped on a solid-phase extraction cartridge. The trapped analyte is then washed to remove mobile phase interferences, eluted with a deuterated solvent, and transferred directly to an NMR spectrometer for analysis. This allows for the acquisition of high-quality NMR data (such as ¹H, ¹³C, and 2D-NMR) from a chromatographically separated compound without the need for traditional, time-consuming isolation. While specific applications for this compound were not found, LC-SPE-NMR is invaluable when mass spectrometry data alone is insufficient to distinguish between isomers or to fully characterize a novel compound.

Interactive Table: Overview of Advanced Hyphenated Techniques

| Technique | Principle | Application for this compound | Advantages | Reference |

|---|---|---|---|---|

| GC-MS/MS | Separates volatile compounds (GC) and identifies them based on two stages of mass filtering (MS/MS). | Trace quantification in complex mixtures (e.g., flavor/fragrance analysis, environmental testing). | High selectivity, sensitivity, and specificity for volatile compounds. | researchgate.netresearchgate.net |

| LC-MS/MS | Separates compounds in the liquid phase (LC) followed by sensitive and specific mass analysis (MS/MS). | Quantification in biological matrices (pharmacokinetics), purity analysis, metabolite identification. | Suitable for non-volatile or thermally labile compounds; high throughput. | nih.gov |

| LC-SPE-NMR | Combines LC separation with automated SPE trapping and subsequent NMR analysis. | Unambiguous structure elucidation of the compound from a complex mixture, especially for distinguishing isomers. | Provides detailed structural information (atom connectivity) without requiring manual isolation. |

Applications As a Synthetic Building Block and Intermediate in Chemical Sciences

Precursor in the Total Synthesis of Complex Organic Molecules

While specific examples of the total synthesis of complex natural products directly employing 3-(3-Ethoxyphenyl)prop-2-en-1-ol are not extensively documented in publicly available literature, the cinnamyl alcohol framework is a recognized structural motif and a precursor in the synthesis of various complex molecules. The reactivity of the allylic alcohol and the double bond allows for a range of synthetic transformations crucial for building molecular complexity.

The allylic alcohol moiety can undergo a variety of reactions, including oxidation, reduction, epoxidation, and substitution, which are fundamental steps in many synthetic routes. For instance, the selective oxidation of cinnamyl alcohols can yield the corresponding cinnamaldehydes, which are key intermediates for further carbon-carbon bond formations. researchgate.netnih.gov Conversely, the double bond can be subjected to reactions such as dihydroxylation, hydrogenation, or cyclization to construct intricate stereochemical and ring systems.

The presence of the 3-ethoxy group on the phenyl ring can influence the electronic properties of the molecule, potentially affecting the reactivity and selectivity of certain reactions. This substituent could also be a key feature in the target complex molecule or a handle for further functionalization. The broader class of phenylpropanoids, to which this compound belongs, are precursors in the biosynthesis of numerous natural products, including lignols, flavonoids, and stilbenes, highlighting the inherent potential of this structural class in complex molecule synthesis. wikipedia.org

Building Block for Bioactive Scaffold Design and Development

The cinnamyl alcohol scaffold is a component of various bioactive compounds and is used in the design and development of new molecular frameworks with potential biological relevance. nih.govontosight.ai Cinnamic acid and its derivatives, which can be synthesized from cinnamyl alcohols, are known to be incorporated into a wide range of structures. beilstein-journals.orgnih.gov The derivatization of the hydroxyl group or modification of the double bond can lead to a diverse library of compounds for biological screening.

Research into cinnamyl alcohol derivatives has shown their utility as intermediates in the synthesis of various heterocyclic systems, which are prevalent in many biologically active compounds. ontosight.ai The allylic alcohol functionality can be used to introduce the cinnamyl moiety into larger molecular architectures, thereby imparting specific conformational or electronic properties to the final compound.

| Potential Derivatization Reactions for Bioactive Scaffold Development | Description | Potential Impact of 3-Ethoxy Group |

| Esterification | Reaction of the primary alcohol with carboxylic acids or their derivatives to form cinnamyl esters. | Can influence the reactivity of the alcohol and the properties of the resulting ester. |

| Etherification | Formation of ethers by reacting the alcohol with alkyl halides or under acidic conditions with other alcohols. acs.orgacs.org | The electron-donating nature of the ethoxy group can affect the stability of carbocation intermediates in certain etherification reactions. |

| Epoxidation | Selective oxidation of the double bond to form an epoxide, a versatile intermediate for further functionalization. | The electronic nature of the substituted phenyl ring can influence the rate and selectivity of the epoxidation reaction. |

| Heck Coupling | Palladium-catalyzed cross-coupling reaction to form new carbon-carbon bonds at the double bond. | The electronic properties of the ethoxy-substituted styrene (B11656) system can impact the efficiency of the Heck reaction. |

Role in Material Science as a Monomer or Modifier for Polymer Systems

Cinnamyl alcohol and its derivatives have been explored for their potential use in material science, particularly as monomers or modifiers for polymer systems. nih.gov The presence of the polymerizable double bond and the reactive hydroxyl group allows for the incorporation of the cinnamyl unit into polymer backbones or as pendant groups.

The polymerization of cinnamyl derivatives can lead to materials with interesting properties, such as photosensitivity. For example, polymers containing cinnamyl methacrylate (B99206) can be crosslinked through photochemical means. nih.gov The ethoxy-substituted phenyl ring of this compound could impart specific properties to the resulting polymer, such as modifying its refractive index, thermal stability, or solubility.

As a polymer modifier, this compound could be grafted onto existing polymer chains through its hydroxyl group or by reactions involving the double bond. This could be used to alter the surface properties of materials, for instance, to improve adhesion or to introduce specific functionalities. The phenylpropanoid structure, in general, is a component of natural polymers like lignin, suggesting that synthetic polymers derived from similar building blocks could have unique and potentially biodegradable properties. wikipedia.orgfrontiersin.org

Synthesis of Specialized Ligands for Catalysis and Coordination Chemistry

The molecular structure of this compound contains features that make it a potential precursor for the synthesis of specialized ligands for catalysis and coordination chemistry. The double bond and the aromatic ring can coordinate to metal centers, and the hydroxyl group can be derivatized to introduce other coordinating atoms like phosphorus or nitrogen.

For example, the hydroxyl group could be replaced by a phosphine (B1218219) group through a substitution reaction, leading to a phosphine ligand with a cinnamyl backbone. The electronic and steric properties of such a ligand could be fine-tuned by the presence of the 3-ethoxy substituent on the phenyl ring. Chiral ligands can also be synthesized from cinnamyl alcohol derivatives, which are valuable in asymmetric catalysis. rsc.org

The allylic nature of the alcohol provides a platform for the synthesis of bidentate or multidentate ligands. The double bond can participate in pi-allyl complex formation with transition metals, which is a key aspect of many catalytic cycles. acs.orgresearchgate.net The ethoxy group, by modulating the electron density of the aromatic ring, can influence the coordination properties of the ligand and, consequently, the reactivity of the metal catalyst.

| Potential Ligand Type | Synthetic Approach | Potential Application |

| Phosphine Ligands | Substitution of the hydroxyl group with a phosphine moiety. | Homogeneous catalysis (e.g., cross-coupling reactions). |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis starting from the cinnamyl scaffold to form an imidazolium (B1220033) salt. | A broad range of catalytic transformations. |

| Chiral Amino Alcohols | Introduction of an amino group and resolution of enantiomers. rsc.org | Asymmetric synthesis. |

| Pi-Allyl Complexes | Direct coordination of the double bond to a metal center. | Allylic substitution reactions. |

Intermediate in the Preparation of Advanced Chemical Reagents and Probes

The reactivity of this compound makes it a plausible intermediate in the synthesis of advanced chemical reagents and probes. For example, the introduction of a fluorophore or a biotin (B1667282) tag onto the cinnamyl scaffold could lead to the development of chemical probes for studying biological processes.

The double bond can be utilized for click chemistry reactions, such as thiol-ene coupling, to attach the molecule to surfaces or biomolecules. The hydroxyl group provides a convenient handle for esterification or etherification with molecules containing reporter groups. The 3-ethoxy group might be useful for tuning the photophysical properties of a fluorescent probe or for providing an additional point of interaction with a biological target.

Furthermore, the cinnamyl framework can be incorporated into reagents for specific chemical transformations. For instance, derivatives of cinnamyl alcohol could be used to prepare specialized protecting groups or as starting materials for the synthesis of unique oxidizing or reducing agents. The ability to modify both the alcohol and the double bond allows for a high degree of structural diversity in the design of such reagents.

Interactions with Biological Systems: Mechanistic and Biochemical Studies Strictly Excluding Clinical Data and Safety/adverse Effects

Molecular-Level Interactions with Biological Macromolecules

The investigation into how a compound like 3-(3-Ethoxyphenyl)prop-2-en-1-ol interacts with biological macromolecules at a molecular level is fundamental to understanding its potential pharmacological or toxicological profile. These studies typically involve a combination of in vitro biochemical assays and in silico computational modeling.

To determine if this compound can modulate the activity of specific enzymes, in vitro kinetic studies would be performed. These experiments measure the rate of an enzymatic reaction in the presence and absence of the compound. Key parameters obtained from these studies include the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme. Mechanistic studies would further elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing how the compound affects the enzyme's kinetics in the presence of varying substrate concentrations.